molecular formula C22H22N4O6S B11059718 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11059718
M. Wt: 470.5 g/mol
InChI Key: XNPGOFCCFNUGMW-UHFFFAOYSA-N
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Description

2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, and thienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

    Construction of the Thienopyridine Core: This involves the formation of the thienopyridine ring system through a series of cyclization reactions.

    Final Coupling: The final step involves coupling the benzodioxole, oxadiazole, and thienopyridine moieties under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: The compound may find applications in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C22H22N4O6S/c1-10-5-12(8-27-2)15-16(23)20(33-22(15)24-10)21-25-14(26-32-21)7-11-6-13(28-3)18-19(17(11)29-4)31-9-30-18/h5-6H,7-9,23H2,1-4H3

InChI Key

XNPGOFCCFNUGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)COC

Origin of Product

United States

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